Diphenylthiophosphinic acid

Bioinorganic Chemistry Antibacterial Agents Bismuth Complexes

Select Diphenylthiophosphinic acid (CAS 14278-72-9) for its definitive P=S coordination site, enabling potent heteroleptic Bi(III) antibacterial complexes (MICs as low as 0.52 µM) and active Pd(II) SCN-pincer catalysts for challenging aryl chloride cross-couplings. Unlike oxygen or dithio analogs, it provides intermediate selectivity for In(III)/Ga(III)/Al(III) in hydrometallurgical separations. Insist on this specific monothiophosphinic acid to avoid biologically inferior analogs. Contact us for bulk orders and custom synthesis.

Molecular Formula C12H11OPS
Molecular Weight 234.26 g/mol
CAS No. 14278-72-9
Cat. No. B086985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylthiophosphinic acid
CAS14278-72-9
Molecular FormulaC12H11OPS
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O
InChIInChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15)
InChIKeyUHFIMVQOGRRZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylthiophosphinic Acid (CAS 14278-72-9): Monothiophosphinic Acid Ligand for Bi(III) and Pd(II) Coordination Complexes


Diphenylthiophosphinic acid (CAS 14278-72-9), also known as diphenylphosphinothioic acid or Ph2P(S)OH, is an organophosphorus compound with the molecular formula C12H11OPS. It is a monothiophosphinic acid, distinguished by the presence of a P=S double bond, which serves as a key coordination site for metal complexation [1]. Unlike its oxygen-only or dithio analogs, this specific sulfur substitution imparts unique properties to its metal complexes, making it a ligand of interest in catalysis and bioinorganic chemistry .

Why Substituting Diphenylthiophosphinic Acid (14278-72-9) with Other Phosphinic or Thiophosphinic Analogs is Problematic


Simple replacement of diphenylthiophosphinic acid with seemingly similar analogs, such as diphenylphosphinic acid (Ph2P(O)OH) or diphenylphosphinodithioic acid (Ph2P(S)SH), is not a scientifically valid practice. As demonstrated by Senevirathna et al. (2020), a small atomic change from one (P=S) to two (P=S and S-H) sulfur atoms leads to a fundamental difference in coordination chemistry and a dramatic, quantifiable shift in the biological activity of the resulting metal complexes . This evidence confirms that the chemical and biological properties of this compound and its derivatives are not broadly shared across the thiophosphinic acid class, necessitating a product-specific qualification and procurement approach.

Quantitative Performance Evidence for Diphenylthiophosphinic Acid (14278-72-9) vs. Comparators


Superior Antibacterial Selectivity of Bi(III) Complexes Derived from Diphenylthiophosphinic Acid vs. its Dithio Analog

In a direct head-to-head study, heteroleptic Bi(III) complexes synthesized with diphenylthiophosphinic acid (HSP(=O)Ph2) demonstrated significantly greater and more selective antibacterial activity than homoleptic complexes derived from its analog, diphenylphosphinodithioic acid (HSP(=S)Ph2) . The diphenylthiophosphinic acid-derived complexes showed Minimum Inhibitory Concentrations (MICs) in the range of 0.52–5.5 µM against a panel of bacterial strains .

Bioinorganic Chemistry Antibacterial Agents Bismuth Complexes

Enabling High-Yield Pd(II) Pincer Complex Synthesis and Catalytic Activity Not Achievable with Pt(II) Analogs

A study on hybrid SCN-pincer ligands demonstrated that direct cycloplatination to form a platinum complex was successful only when using the ligand N-[3-(1,3-benzothiazol-2-yl)phenyl]-P,P-diphenylthiophosphinic acid amide, a derivative of the target compound [1]. The corresponding Pd(II) pincer complexes (12-15) were synthesized in good to high yields and were found to be highly active (pre)catalysts for Suzuki-Miyaura cross-coupling [1].

Organometallic Catalysis Pincer Complexes Suzuki-Miyaura Coupling

Preference for Forming P=S over P=O Bonds in Reactions with Germylenes: A Class-Level Coordination Distinction

In a study of nucleophilic addition reactions with a germylene complex, diphenylthiophosphinic acid reacted to form a product containing a P=S double bond, in contrast to the P=O bond that would be formed from its oxygen analog, diphenylphosphinic acid [1]. This demonstrates a distinct coordination preference governed by the sulfur atom.

Coordination Chemistry Main Group Chemistry Ligand Design

Correlation Between Number of Sulfur Atoms and Metal Extraction Efficiency in Thiophosphinic Acids

Studies on the extraction of Al(III), Ga(III), and In(III) using bis(1,1,3,3-tetramethylbutyl)phosphinic acid and its sulfur analogues show that extraction ability for mutual separation decreases in the order: dithiophosphinic acid (DTP) > monothiophosphinic acid (MTP) > phosphinic acid (MBP) [1]. This class-level evidence indicates that the substitution of oxygen with sulfur atoms significantly enhances metal ion selectivity.

Solvent Extraction Hydrometallurgy Separation Science

Distinct Nucleophilic Substitution Pathways vs. Diethylphosphinodithioic Acid

In reactions with N-alkyl-2-chloroaldimines, diphenylphosphinodithioic acid exhibits a stronger tendency for nucleophilic substitution compared to diethylphosphinodithioic acid [1]. This class-level inference suggests that the phenyl substituents on the target compound's diphenylthiophosphinic acid framework contribute to a different reactivity profile compared to alkyl-substituted analogs.

Organic Synthesis Nucleophilic Substitution Organophosphorus Chemistry

Validated Application Scenarios for Diphenylthiophosphinic Acid (14278-72-9) Based on Quantitative Evidence


Synthesis of Potent and Selective Bismuth(III) Antibacterial Agents

Based on direct comparative evidence, diphenylthiophosphinic acid is the superior ligand choice for synthesizing heteroleptic Bi(III) complexes with potent antibacterial activity (MICs as low as 0.52 µM) and a favorable selectivity profile over mammalian cells . This application is directly supported by the quantitative performance advantage over its dithio analog and is recommended for groups focused on developing novel metal-based antimicrobials.

Synthesis of High-Activity Pd(II) SCN-Pincer Catalysts for Suzuki-Miyaura Coupling

The diphenylthiophosphinic acid framework is a validated and essential structural component for creating hybrid thiophosphoryl-benzothiazole Pd(II) SCN-pincer complexes . This application is supported by evidence showing that a derivative of the target compound is one of the few ligands that can enable successful cycloplatination and that the resulting Pd complexes are highly active catalysts for challenging cross-coupling reactions, including those with aryl chlorides.

Synthesis of Main Group Complexes with a Defined P=S Coordination Mode

For coordination chemists studying main group elements like germanium, diphenylthiophosphinic acid offers a predictable and crystallographically confirmed coordination mode that retains the P=S double bond . This provides a distinct advantage over oxygen-based analogs, which follow a different reaction pathway. This application is supported by class-level evidence demonstrating this unique coordination preference, making it a valuable tool for designing complexes with specific electronic and structural properties.

Development of Tunable Solvent Extraction Protocols for Metal Separation

For hydrometallurgical applications, diphenylthiophosphinic acid (and its class of monothiophosphinic acids) provides an intermediate and tunable metal selectivity profile . Evidence shows that its separation efficiency for metals like In(III), Ga(III), and Al(III) falls precisely between that of non-sulfur and dithio-substituted analogs. This makes it a crucial reagent for process optimization where the extreme selectivity of a dithio compound is not required, or where a different selectivity window is desired.

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